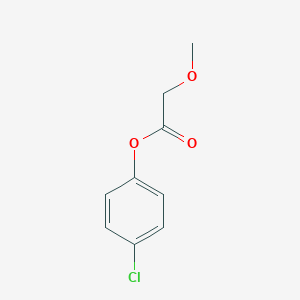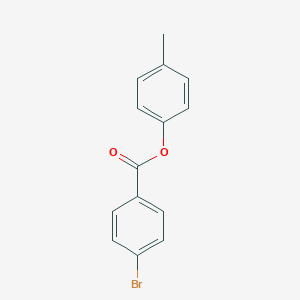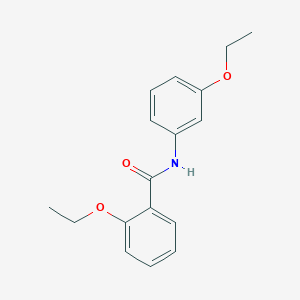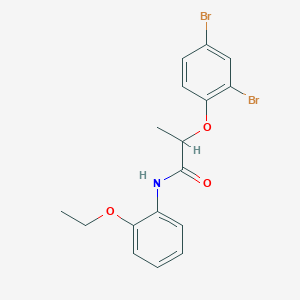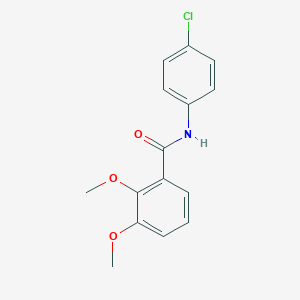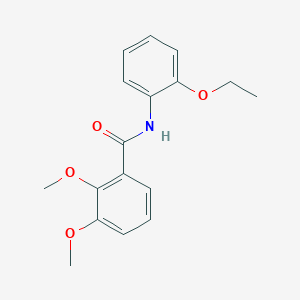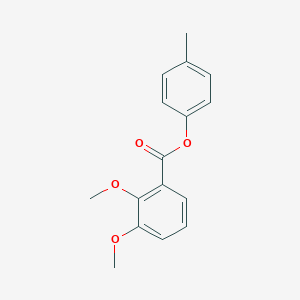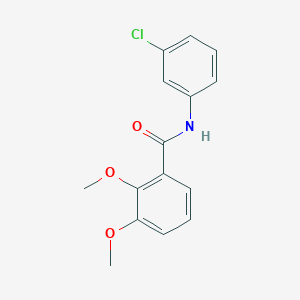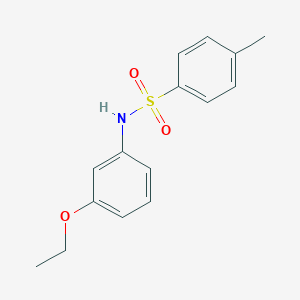
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide, also known as BMA-168, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of arylacetamide derivatives, which have been studied for their analgesic and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the activation of glial cells in the spinal cord, which are involved in the development and maintenance of neuropathic pain (Wu et al., 2016). The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases (Zhang et al., 2018).
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, the compound has been shown to reduce pain behavior and inflammation in a mouse model of neuropathic pain (Wu et al., 2016). N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has also been shown to reduce lung inflammation and improve lung function in a mouse model of acute lung injury (Zhang et al., 2018). Furthermore, the compound has been shown to inhibit the growth and migration of human breast cancer cells (Li et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its relatively simple synthesis method and high purity. The compound can be synthesized in a few steps and purified through recrystallization to obtain a white solid with a high melting point. Furthermore, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been shown to exhibit potent therapeutic effects in various preclinical models, which makes it a promising candidate for further research.
However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its limited availability. The compound is not commercially available and must be synthesized in-house, which may limit its use in large-scale studies. Furthermore, the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide. One direction is to further elucidate the mechanism of action of the compound in various disease models. This may help to identify new therapeutic targets and develop more effective treatments for pain, inflammation, and cancer.
Another direction is to optimize the synthesis method of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide to improve its yield and purity. This may help to increase the availability of the compound and facilitate its use in large-scale studies.
Furthermore, future studies may investigate the safety and toxicity of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide in animal models and human subjects. This may help to determine the potential side effects and dosage requirements of the compound, which are important factors in the development of new drugs.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in pain management, inflammation, and cancer treatment. The compound can be synthesized through a relatively simple method and has been shown to exhibit potent therapeutic effects in various preclinical models. However, further research is needed to elucidate the mechanism of action, optimize the synthesis method, and investigate the safety and toxicity of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide involves the reaction between 4-bromo-3-methylbenzoyl chloride and 4-methylphenoxyacetic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer treatment. In a study conducted by Wu et al. (2016), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to exhibit potent analgesic effects in a mouse model of neuropathic pain. The compound was shown to reduce pain behavior and inflammation by inhibiting the activation of glial cells in the spinal cord.
In another study by Zhang et al. (2018), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to have anti-inflammatory effects in a mouse model of acute lung injury. The compound was shown to reduce lung inflammation and improve lung function by inhibiting the production of pro-inflammatory cytokines.
Furthermore, N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide has also been studied for its potential anti-cancer properties. In a study conducted by Li et al. (2019), N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide was found to inhibit the growth and migration of human breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway.
Eigenschaften
Molekularformel |
C16H16BrNO2 |
|---|---|
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(7-4-11)20-10-16(19)18-13-5-8-15(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
GKSAHVFIPXJJSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





